1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound that features a piperazine ring substituted with dimethyl groups and a fluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,4-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-oxopropan-2-ol.
Reduction: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropane.
Substitution: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-substituted propan-2-ol derivatives.
Scientific Research Applications
1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dimethylpiperazin-1-yl)-2-propanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-(3,4-Dimethylpiperazin-1-yl)-3-chloropropan-2-ol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness: 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a piperazine ring with dimethyl substitutions and a fluorinated propanol group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C9H19FN2O
- Molecular Weight : 190.26 g/mol
- IUPAC Name : this compound
- Structure : The presence of the fluorine atom in the structure is significant as it can influence the compound's lipophilicity and stability, potentially enhancing interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist depending on the specific biological context. The compound has been investigated for its role as a ligand in receptor binding studies, particularly in relation to neurotransmitter systems.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit notable inhibitory effects on enzymes such as α-glucosidase and cholinesterases. For instance, fluorine-substituted piperidine derivatives have shown significant α-glucosidase inhibitory activity compared to standard treatments like acarbose . This suggests that this compound could possess similar enzyme inhibitory properties.
2. Antimelanogenic Effects
In studies involving tyrosinase inhibitors, compounds structurally related to this compound have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR). This activity indicates potential applications in skin depigmentation therapies .
3. Pharmacological Potential
The compound has been explored for its therapeutic effects in various medical contexts. Its unique structure may provide advantages in drug development aimed at treating conditions related to impaired glucose metabolism and cholinergic dysfunction.
Comparative Analysis
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H19FN2O | Potential enzyme inhibitor; receptor ligand |
1-(3,4-Dimethylpiperazin-1-yl)-2-propanol | C9H19N2O | Lacks fluorine; different reactivity |
4-(4-Fluorobenzyl)piperazine derivatives | Varies | Strong tyrosinase inhibitors; low cytotoxicity |
Case Studies
Recent studies have highlighted the potential of fluorinated piperazine derivatives in various biological assays:
- Tyrosinase Inhibition : A derivative exhibited an IC50 value of 0.18 μM against AbTYR, significantly outperforming standard inhibitors .
- Antidiabetic Effects : Kinetic studies on structurally similar compounds demonstrated competitive inhibition against α-glucosidase, suggesting potential antidiabetic properties .
Properties
Molecular Formula |
C9H19FN2O |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3,4-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-8-6-12(4-3-11(8)2)7-9(13)5-10/h8-9,13H,3-7H2,1-2H3 |
InChI Key |
XYJYCVHZEWVGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)CC(CF)O |
Origin of Product |
United States |
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